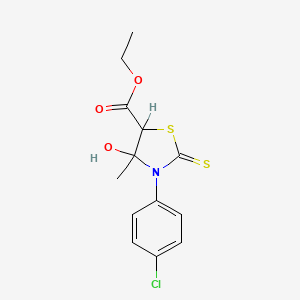
3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester is a complex organic compound that belongs to the thiazolidine family. This compound is characterized by its unique structure, which includes a thiazolidine ring, a chlorophenyl group, and a carboxylic acid ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester typically involves the reaction of p-chlorobenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidine ring. The final product is obtained after esterification with ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to antimicrobial or antifungal effects, making it a potential candidate for drug development.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with similar structural features.
4-Chlorophenylthiazole: Contains a chlorophenyl group and a thiazole ring.
Ethyl 4-chlorophenylcarbamate: Similar ester functionality with a chlorophenyl group.
Uniqueness
3-(p-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
23509-69-5 |
|---|---|
分子式 |
C13H14ClNO3S2 |
分子量 |
331.8 g/mol |
IUPAC名 |
ethyl 3-(4-chlorophenyl)-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate |
InChI |
InChI=1S/C13H14ClNO3S2/c1-3-18-11(16)10-13(2,17)15(12(19)20-10)9-6-4-8(14)5-7-9/h4-7,10,17H,3H2,1-2H3 |
InChIキー |
YSTWLDAYSRHNKB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(N(C(=S)S1)C2=CC=C(C=C2)Cl)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















